molecular formula C12H14ClNO4 B1332697 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid CAS No. 253677-29-1

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid

Cat. No.: B1332697
CAS No.: 253677-29-1
M. Wt: 271.69 g/mol
InChI Key: SWJIXFKVVPTMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further bonded to a chlorobenzoic acid moiety. This compound is of significant interest in organic synthesis due to its utility in protecting amino groups during various chemical reactions, thereby preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used. For example, using sodium azide results in the formation of azido derivatives.

    Deprotection: The primary amine is regenerated upon removal of the Boc group.

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality by preventing it from participating in unwanted reactions. Upon deprotection, the amino group is liberated, allowing it to engage in subsequent chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid is unique due to the presence of both the Boc protecting group and the chlorine substituent. This combination allows for selective reactions and protection of the amino group, making it highly valuable in complex organic syntheses .

Properties

IUPAC Name

5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJIXFKVVPTMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363956
Record name 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253677-29-1
Record name 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.